molecular formula C9H7ClF2O3S B13922806 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid

Cat. No.: B13922806
M. Wt: 268.67 g/mol
InChI Key: POUSUVYOCXAVBT-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methylation, and the introduction of difluoromethoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and difluoromethoxy precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)benzoic acid
  • 2-Chloro-4-(difluoromethoxy)benzoic acid
  • 3-(Methylthio)benzoic acid

Uniqueness

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and methylthio groups distinguishes it from other similar compounds, potentially leading to unique applications and interactions in various fields of research.

Properties

Molecular Formula

C9H7ClF2O3S

Molecular Weight

268.67 g/mol

IUPAC Name

2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14)

InChI Key

POUSUVYOCXAVBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F

Origin of Product

United States

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